N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide
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Overview
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyl group, and an oxalamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzyl group can be introduced through a nucleophilic substitution reaction, while the oxalamide moiety is formed by reacting the intermediate with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, maintaining precise temperature control, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonium salts in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxalamide moiety may form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-benzylpiperidin-4-yl)methyl)-4-cyanobenzamide
- N-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)acetamide
Uniqueness
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxalamide moiety, in particular, differentiates it from similar compounds and contributes to its unique properties.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17-8-9-21(14-18(17)2)25-23(28)22(27)24-15-19-10-12-26(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYFJDAVFYRWRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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